![molecular formula C16H18BrNO3S B275345 4-bromo-3-ethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B275345.png)
4-bromo-3-ethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-3-ethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development.
Wirkmechanismus
The mechanism of action of 4-bromo-3-ethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide involves the inhibition of specific enzymes that play a role in disease progression. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and have been implicated in the development of cancer and other diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-3-ethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide has significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-bromo-3-ethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide in lab experiments is its specificity towards certain enzymes, allowing for targeted inhibition. However, one limitation is the potential for off-target effects, which can lead to unintended consequences.
Zukünftige Richtungen
There are several potential future directions for research on 4-bromo-3-ethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide. One direction is to further investigate its potential as a cancer therapy, particularly in combination with other drugs. Another direction is to explore its potential in the treatment of inflammatory diseases. Additionally, research could focus on developing more specific inhibitors of HDACs to minimize off-target effects.
Synthesemethoden
The synthesis of 4-bromo-3-ethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide is a multistep process that involves the reaction of 4-bromo-3-nitro-N-[(4-methylphenyl)methyl]benzenesulfonamide with ethyl alcohol in the presence of a reducing agent. The resulting product is then purified through recrystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-bromo-3-ethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide has been studied for its potential applications in drug development. It has been shown to have inhibitory effects on certain enzymes, making it a potential candidate for the treatment of various diseases such as cancer and inflammation.
Eigenschaften
Produktname |
4-bromo-3-ethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide |
---|---|
Molekularformel |
C16H18BrNO3S |
Molekulargewicht |
384.3 g/mol |
IUPAC-Name |
4-bromo-3-ethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C16H18BrNO3S/c1-3-21-16-10-14(8-9-15(16)17)22(19,20)18-11-13-6-4-12(2)5-7-13/h4-10,18H,3,11H2,1-2H3 |
InChI-Schlüssel |
GCBNKAMFZIDWHO-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)C)Br |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.